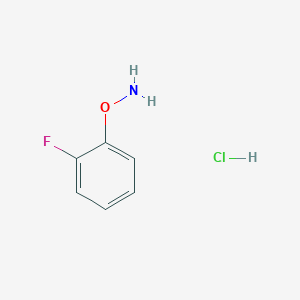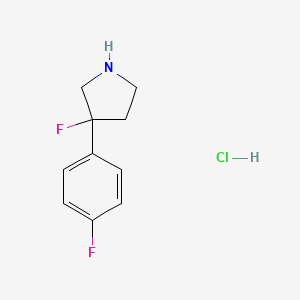
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
概要
説明
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol typically involves the protection of hydroxyl groups using 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reagent is widely used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The reaction conditions often involve the use of a base such as t-BuONa to promote site-selective silylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of SEM-Cl as a protecting group, which can be readily deprotected by base to yield the desired silylated product .
化学反応の分析
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the silyl group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve mild to moderate temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. Upon deprotection, the hydroxyl group is released, allowing further chemical transformations .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: This compound is similar in structure and is used as a protecting group for hydroxyl functions.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another protecting group reagent used for esterifications.
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol is unique due to its specific combination of a pyrazole ring and a trimethylsilyl group, which provides both stability and reactivity in various chemical processes. Its ability to undergo selective silylation and deprotection makes it a valuable tool in organic synthesis .
特性
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2Si/c1-14(2,3)5-4-13-8-11-7-9(12)6-10-11/h6-7,12H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBMOOSORHAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219390 | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220299-50-3 | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220299-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
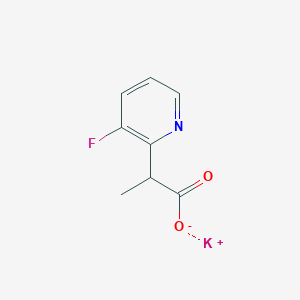
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
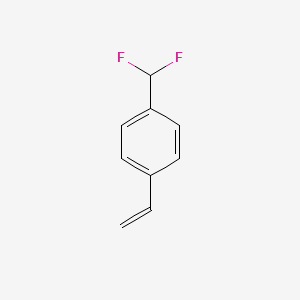
![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)


![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
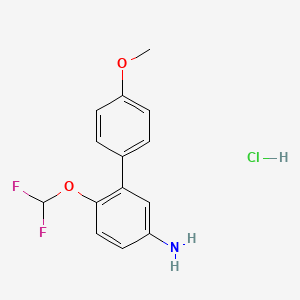
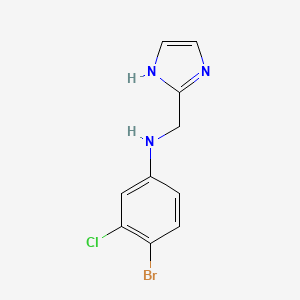
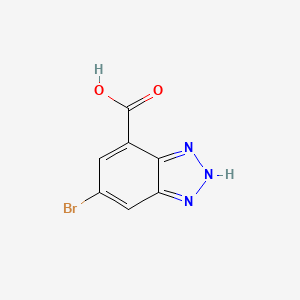
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)
